molecular formula C7H7F3N2O3S B12967641 2-(Trifluoromethoxy)benzenesulfonohydrazide

2-(Trifluoromethoxy)benzenesulfonohydrazide

Cat. No.: B12967641
M. Wt: 256.20 g/mol
InChI Key: QARKKGOZCQOZGE-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)benzenesulfonohydrazide is a chemical compound with the molecular formula C7H7F3N2O2S. It is known for its unique trifluoromethoxy group, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethoxy)benzenesulfonohydrazide typically involves the reaction of 2-(Trifluoromethoxy)benzenesulfonyl chloride with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-(Trifluoromethoxy)benzenesulfonyl chloride+HydrazineThis compound+HCl\text{2-(Trifluoromethoxy)benzenesulfonyl chloride} + \text{Hydrazine} \rightarrow \text{this compound} + \text{HCl} 2-(Trifluoromethoxy)benzenesulfonyl chloride+Hydrazine→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)benzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and substituted benzenesulfonohydrazides.

Scientific Research Applications

2-(Trifluoromethoxy)benzenesulfonohydrazide is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)benzenesulfonohydrazide involves its interaction with molecular targets through its trifluoromethoxy group. This group enhances the compound’s stability and lipophilicity, allowing it to interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)benzenesulfonohydrazide
  • 2-(Trifluoromethoxy)benzenesulfonyl chloride
  • 2-(Trifluoromethoxy)benzaldehyde

Uniqueness

2-(Trifluoromethoxy)benzenesulfonohydrazide is unique due to its trifluoromethoxy group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it valuable in various scientific research applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C7H7F3N2O3S

Molecular Weight

256.20 g/mol

IUPAC Name

2-(trifluoromethoxy)benzenesulfonohydrazide

InChI

InChI=1S/C7H7F3N2O3S/c8-7(9,10)15-5-3-1-2-4-6(5)16(13,14)12-11/h1-4,12H,11H2

InChI Key

QARKKGOZCQOZGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NN

Origin of Product

United States

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